[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of fluoro, dimethyl, and propyl groups attached to the pyrazole rings, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can be achieved through a multi-step process involving the following steps:
Formation of 5-fluoro-1,3-dimethyl-1H-pyrazole: This can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of 1-propyl-1H-pyrazole: This can be synthesized by alkylating 1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable linker, such as formaldehyde, under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the fluoro and propyl groups, making it less versatile in certain applications.
5-fluoro-1H-pyrazole: Lacks the dimethyl and propyl groups, which may affect its biological activity.
1-propyl-1H-pyrazole: Lacks the fluoro and dimethyl groups, limiting its chemical reactivity.
Uniqueness
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of both fluoro and propyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-4-6-19-7-5-11(17-19)8-15-9-12-10(2)16-18(3)13(12)14/h5,7,15H,4,6,8-9H2,1-3H3 |
InChI Key |
PHBGTOLYKSDGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
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